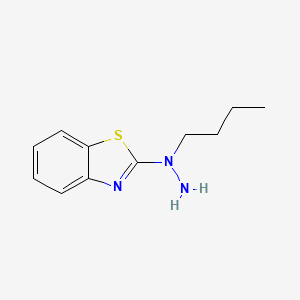

Benzothiazole, 2-(1-butylhydrazino)-

Description

Overview of the Benzothiazole (B30560) Heterocyclic System in Chemical Sciences

Benzothiazoles are found in various natural products and have been synthesized for a wide range of applications, including in the development of dyes, agrochemicals, and materials with specific optical and electronic properties. ijper.org The planarity and aromaticity of the benzothiazole system also allow for various substitution patterns on both the benzene (B151609) and thiazole (B1198619) rings, leading to a vast library of derivatives with diverse physicochemical characteristics.

Significance of 2-Substituted Benzothiazoles in Organic and Medicinal Chemistry Scaffolds

Substitution at the 2-position of the benzothiazole ring is of particular importance in the fields of organic and medicinal chemistry. This position is readily functionalized, allowing for the introduction of a wide array of chemical groups that can modulate the biological activity and physical properties of the resulting molecule. ijper.org The synthesis of 2-substituted benzothiazoles is often achieved through the condensation of 2-aminothiophenol (B119425) with various electrophilic reagents such as aldehydes, carboxylic acids, or their derivatives. ijper.org

From a medicinal chemistry perspective, the 2-substituted benzothiazole motif is considered a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. ijper.orgnih.gov The specific substituent at the 2-position plays a crucial role in determining the nature and potency of the biological effect.

Chemical Relevance and Reactivity Profiles of Hydrazino Functionalities in Organic Molecules

The hydrazino group (-NHNH2) is a highly reactive and versatile functional group in organic chemistry. It consists of two nitrogen atoms linked by a single bond, with at least one of them bearing a hydrogen atom. The presence of lone pairs of electrons on the nitrogen atoms makes the hydrazino group a potent nucleophile, readily participating in reactions with electrophilic centers. researchgate.net

A common reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. researchgate.net This reactivity is fundamental in both organic synthesis and analytical chemistry. Furthermore, the N-N bond in hydrazine (B178648) and its derivatives can be cleaved under certain conditions, and the nitrogen atoms can be alkylated or acylated to generate a diverse range of derivatives with distinct chemical properties. researchgate.net The nucleophilicity and reactivity of the hydrazino group are central to its utility in the synthesis of various heterocyclic systems.

Rationale for Comprehensive Academic Investigation of Benzothiazole, 2-(1-butylhydrazino)-

A thorough review of the scientific literature reveals a notable lack of dedicated research focused specifically on "Benzothiazole, 2-(1-butylhydrazino)-." While the parent compound, 2-hydrazinobenzothiazole (B1674376), and various other 2-substituted derivatives have been synthesized and studied, this particular N-butylated analog remains largely unexplored. researchgate.netchemicalbook.com This gap in knowledge presents a compelling rationale for a comprehensive academic investigation.

The introduction of a butyl group on the hydrazine moiety is expected to significantly influence the compound's physicochemical properties, such as its solubility, lipophilicity, and steric profile. These modifications could, in turn, modulate its biological activity when compared to the unsubstituted 2-hydrazinobenzothiazole. A systematic study of its synthesis, through methods such as the N-alkylation of 2-hydrazinobenzothiazole, would provide valuable insights into the reactivity of the hydrazino group in this specific heterocyclic context.

Furthermore, a detailed characterization of "Benzothiazole, 2-(1-butylhydrazino)-" using modern analytical techniques (e.g., NMR, mass spectrometry, X-ray crystallography) would establish a foundational dataset for this compound. Subsequent investigations into its reactivity, potential as a ligand for metal complexes, and screening for various biological activities could uncover novel applications and contribute to a more complete understanding of the structure-activity relationships within the 2-hydrazinobenzothiazole class of compounds. Such a study would be a valuable addition to the field of heterocyclic chemistry and could potentially unveil a molecule with unique and useful properties.

Compound Data

Table 1: General Properties of the Benzothiazole Core Structure

| Property | Value |

| Chemical Formula | C₇H₅NS |

| Molar Mass | 135.19 g/mol |

| Appearance | Colorless to yellow liquid |

| Melting Point | 2 °C |

| Boiling Point | 227-228 °C |

| Nature | Aromatic heterocyclic compound |

Note: Data corresponds to the unsubstituted parent benzothiazole molecule. wikipedia.orgnih.gov

Table 2: Properties of the Parent Compound 2-Hydrazinobenzothiazole

| Property | Value |

| Chemical Formula | C₇H₇N₃S |

| Molar Mass | 165.22 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 198-202 °C |

| CAS Number | 615-21-4 |

Note: Data for the direct precursor to the title compound. chemicalbook.comchemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3S |

|---|---|

Molecular Weight |

221.32 g/mol |

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-1-butylhydrazine |

InChI |

InChI=1S/C11H15N3S/c1-2-3-8-14(12)11-13-9-6-4-5-7-10(9)15-11/h4-7H,2-3,8,12H2,1H3 |

InChI Key |

POZSGECDPTVZPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=NC2=CC=CC=C2S1)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Benzothiazole, 2 1 Butylhydrazino

Established Synthetic Pathways for 2-Substituted Benzothiazoles

The benzothiazole (B30560) scaffold is a privileged structure in organic synthesis, and numerous methods have been developed for its construction. These methods typically involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring, with significant focus on introducing diverse substituents at the C2 position.

Condensation Reactions Involving 2-Aminobenzenethiol Derivatives

The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation reaction of 2-aminobenzenethiol with a variety of carbonyl-containing compounds. bohrium.comnih.govmdpi.com This approach is widely adopted due to the commercial availability of starting materials and the operational simplicity of the reactions. mdpi.com The reaction typically proceeds through the formation of a Schiff base or a hemithioaminal intermediate, followed by intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring. youtube.com

Commonly used carbonyl partners include:

Aldehydes: Reaction with aldehydes is one of the most direct routes to 2-aryl or 2-alkylbenzothiazoles. mdpi.comekb.eg A wide array of catalysts, including Brønsted and Lewis acids, metal catalysts, and even biocatalysts like baker's yeast, have been employed to facilitate this transformation under various conditions. ekb.egorganic-chemistry.orgindexcopernicus.com

Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also be condensed with 2-aminobenzenethiol. nih.govresearchgate.net These reactions often require harsher conditions, such as high temperatures or the use of dehydrating agents like polyphosphoric acid, although milder, microwave-assisted protocols have also been developed. nih.govresearchgate.net

Ketones and β-Diketones: Ketones can be used as substrates, and Brønsted acid-catalyzed cyclization with β-diketones provides an efficient, metal-free route to 2-substituted benzothiazoles. ekb.egorganic-chemistry.org

| Carbonyl Substrate | Catalyst/Conditions | Product Type | Reference(s) |

| Aromatic Aldehydes | Zn(OAc)₂·2H₂O, Solvent-free, 80°C | 2-Arylbenzothiazoles | ekb.egmdpi.com |

| Aldehydes | H₂O₂/HCl, Ethanol (B145695), Room Temp | 2-Substituted Benzothiazoles | nih.govyoutube.com |

| Carboxylic Acids | P₄S₁₀, Microwave, Solvent-free | 2-Substituted Benzothiazoles | nih.gov |

| Acyl Chlorides | Ionic Liquid, Room Temp | 2-Arylbenzothiazoles | nih.gov |

| β-Diketones | Brønsted Acid, Solvent-free | 2-Substituted Benzothiazoles | ekb.eg |

Metal-Catalyzed Cyclization Approaches

Transition metal-catalyzed reactions offer powerful alternatives for constructing the benzothiazole ring, often proceeding under milder conditions with high efficiency. researchgate.netresearchgate.net These methods typically involve the intramolecular formation of a carbon-sulfur (C-S) bond.

Key strategies include:

Palladium- and Copper-Catalyzed Cyclization: These methods often start with pre-functionalized substrates, such as N-(2-halophenyl)thioamides or N-(2-chlorophenyl)benzothioamides. nih.govindexcopernicus.comacs.org The metal catalyst facilitates an intramolecular cross-coupling reaction to form the C-S bond and close the thiazole ring. indexcopernicus.comresearchgate.net For instance, BINAM–Cu(II) complexes have been used to catalyze the cyclization of N-(2-chlorophenyl)benzothioamides. indexcopernicus.com

Ruthenium-Catalyzed Annulation: Cationic ruthenium(II) catalysts can enable the oxidative annulation of anilines (bearing a benzothiazole directing group) with alkynes to construct bis-heterocycles. researchgate.net

| Catalyst System | Substrate | Reaction Type | Reference(s) |

| Palladium(II) Chloride | N-Arylthioamides | C-H Functionalization/Intramolecular C-S Formation | acs.org |

| Copper(II)-BINAM | N-(2-chlorophenyl)benzothioamide | Intramolecular Coupling Cyclization | indexcopernicus.com |

| Cationic Ruthenium(II) | Benzothiazole-directed anilines and alkynes | Oxidative Annulation | researchgate.net |

Oxidative Annulation and Ring-Closure Protocols

Oxidative cyclization represents another major pathway to benzothiazoles. These reactions generate the aromatic ring system through the formation of a C-S and/or a C-N bond, coupled with the removal of hydrogen atoms.

Common approaches include:

Oxidative Cyclization of Thiobenzanilides: This classic method, known as the Jacobson synthesis, involves the oxidation of thiobenzanilides to form the benzothiazole ring. acs.org Various oxidants have been employed, though the reactions can sometimes lack functional group tolerance. acs.org

Metal-Free Oxidative Condensation: Systems like K₂S₂O₈ can mediate the oxidative condensation of benzothiazoles with aryl aldehydes to yield 2-aryl benzothiazoles. acs.org

Perovskite-Catalyzed Annulation: Reusable catalysts, such as nickel-doped LaMnO₃ perovskites, can facilitate the direct oxidative coupling of acetophenones and 2-aminobenzothiazoles to synthesize fused imidazole[2,1-b]benzothiazole systems. rsc.org This demonstrates a modern approach to oxidative annulation using heterogeneous catalysis. rsc.org

Specific Synthesis Routes for Incorporating Hydrazine (B178648) and Hydrazino Moieties at the C2 Position

The synthesis of Benzothiazole, 2-(1-butylhydrazino)- requires the specific introduction of the substituted hydrazino group at the C2 position. This is typically achieved by nucleophilic substitution on a benzothiazole precursor bearing a suitable leaving group at C2, or by direct exchange amination.

Established methods for synthesizing the parent 2-hydrazinobenzothiazole (B1674376) provide a template for this transformation:

From 2-Mercaptobenzothiazole (B37678): A common route involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate (B1144303). researchgate.netresearchgate.net The thiol or thione group is displaced by the hydrazine nucleophile, often with the evolution of hydrogen sulfide (B99878). researchgate.net This reaction can be performed under reflux conditions. researchgate.netresearchgate.net

From 2-Aminobenzothiazoles: An alternative strategy is the "exchange amination" of 2-aminobenzothiazoles. tandfonline.com Reacting a 2-aminobenzothiazole (B30445) with a mixture of hydrazine and hydrazine hydrochloride in a high-boiling solvent like ethylene (B1197577) glycol can provide excellent yields of the corresponding 2-hydrazinobenzothiazole. tandfonline.com An improved method utilizes water as an environmentally friendly solvent.

To synthesize the target compound, Benzothiazole, 2-(1-butylhydrazino)- , these methods can be adapted in two primary ways:

Direct Synthesis: By substituting hydrazine hydrate with 1-butylhydrazine in the reaction with 2-mercaptobenzothiazole or 2-aminobenzothiazole. This direct approach would incorporate the entire 1-butylhydrazino moiety in a single step.

Two-Step Synthesis: This involves the initial synthesis of 2-hydrazinobenzothiazole using established methods. researchgate.nettandfonline.com The resulting compound can then be alkylated on one of the hydrazine nitrogens. Reaction with a butylating agent, such as 1-bromobutane (B133212) or butyl iodide, under basic conditions would lead to the formation of the N-alkylated product. Careful control of stoichiometry and reaction conditions would be necessary to favor mono-alkylation.

Green Chemistry and Sustainable Synthetic Approaches for Benzothiazole, 2-(1-butylhydrazino)-

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally benign methods for benzothiazole synthesis. bohrium.comairo.co.in These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. airo.co.in While specific green methodologies for Benzothiazole, 2-(1-butylhydrazino)- are not extensively documented, the principles applied to general benzothiazole synthesis are directly applicable. bohrium.comnih.gov

Solvent-Free and Aqueous Medium Reaction Conditions

A major focus of green synthetic chemistry is the replacement of volatile and often toxic organic solvents. researchgate.netnih.gov

Solvent-Free Reactions: Many condensation reactions for benzothiazole synthesis have been successfully adapted to solvent-free conditions. airo.co.inresearchgate.netnih.gov These reactions can be promoted by:

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often without the need for a solvent. nih.govairo.co.in For example, 2-substituted benzothiazoles have been prepared by condensing 2-aminobenzenethiol with fatty acids using P₄S₁₀ as a catalyst under solvent-free microwave irradiation. nih.gov

Solid-Phase Catalysis: Using solid supports or heterogeneous catalysts, such as zeolites or polymer-based catalysts, allows for simple product isolation and catalyst recycling, minimizing waste. nih.govresearchgate.net The condensation of 2-aminothiophenol (B119425) with benzoyl chlorides has been achieved in good to excellent yields under solvent-free conditions at room temperature. researchgate.net

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, availability, and safety. mdpi.comorgchemres.org Several protocols have been developed for benzothiazole synthesis in aqueous media. mdpi.comorgchemres.org For instance, an efficient synthesis of benzothiazole-2-thiol derivatives has been reported using copper sulfate (B86663) as a catalyst in water. orgchemres.org Similarly, samarium triflate has been used as a reusable catalyst for the condensation of o-aminophenols with aldehydes in an aqueous medium. organic-chemistry.org

| Green Approach | Reactants | Catalyst/Conditions | Key Advantage(s) | Reference(s) |

| Solvent-Free | 2-Aminothiophenol + Aromatic Aldehydes | Zn(OAc)₂·2H₂O, 80°C | No solvent, high yields, short reaction time | mdpi.com |

| Solvent-Free | 2-Aminothiophenol + Benzoic Acids | Molecular Iodine, Solid-phase | No solvent, rapid reaction, low cost | nih.gov |

| Microwave-Assisted | 2-Mercaptobenzothiazole + Hydrazine Hydrate | NaY Zeolite, Microwave | Solvent-free, rapid, reusable catalyst | |

| Aqueous Medium | Aromatic Amine + Potassium Isopropyl Xanthate | Copper Sulfate, Ultrasonic Irradiation | Use of water, high yield, short reaction time | orgchemres.org |

| Aqueous Medium | 2-Aminothiophenol + Aldehydes | Samarium Triflate | Reusable catalyst, mild conditions | organic-chemistry.org |

Catalyst-Free and Recyclable Catalyst Systems

The synthesis of the core 2-hydrazinobenzothiazole structure, a precursor to the title compound, is often achieved through nucleophilic substitution reactions. A common and established method involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate. chemicalpapers.comresearchgate.netsemanticscholar.org This reaction, typically conducted under reflux conditions in a solvent like ethanol, proceeds via the displacement of the mercapto group by the hydrazine moiety, releasing hydrogen sulfide as a byproduct. researchgate.netsemanticscholar.org This approach is inherently catalyst-free, aligning with the principles of green chemistry by avoiding the need for metal catalysts.

Modern synthetic chemistry emphasizes the development of environmentally benign protocols. For the broader class of benzothiazole derivatives, several catalyst-free and recyclable catalyst systems have been reported, which could be adapted for hydrazino-substituted analogues. For instance, microwave-accelerated condensation of 2-aminothiophenol with aldehydes in an ionic liquid like 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) has been shown to produce 2-arylbenzothiazoles under solvent- and catalyst-free conditions, with the ionic liquid being recyclable. organic-chemistry.org Another approach involves using air in DMSO as an oxidant system for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes, which is operationally simple and catalyst-free. organic-chemistry.org

Furthermore, heterogeneous and recyclable catalysts have been developed for benzothiazole synthesis, enhancing the sustainability of the process. These catalysts can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity. mdpi.com Examples include Cu(II)-diAmSar supported over mesoporous SBA-15 silica (B1680970), tin(IV) pyrophosphate (SnP₂O₇), and samarium-anchored on nanosized silica gel (Sm@t-MSN), which have been used for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes. mdpi.com Magnetically recoverable nanocatalysts, such as Fe₃O₄@SiO₂-bis(aminopyridine)-Cu(II), also offer a facile workup procedure through simple magnetic separation. researchgate.netresearchgate.net While these specific examples focus on reactions with aldehydes, the principles of using recyclable solid-supported catalysts are applicable to the development of greener syntheses for a wide range of benzothiazole derivatives.

Table 1: Examples of Green Synthetic Strategies for Benzothiazole Scaffolds

| Method | Reactants | Conditions | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 2-Mercaptobenzothiazole, Hydrazine Hydrate | Reflux in Ethanol | Catalyst-Free. chemicalpapers.comresearchgate.net |

| Microwave-Assisted Synthesis | 2-Aminothiophenol, Aromatic Aldehydes | Ionic Liquid ([pmIm]Br), Microwave | Solvent- and Catalyst-Free, Recyclable Medium. organic-chemistry.org |

| Heterogeneous Catalysis | 2-Aminothiophenol, Aldehydes | SnP₂O₇ or Sm@t-MSN | Catalyst recyclable up to five times. mdpi.com |

Post-Synthetic Functionalization and Derivatization of Benzothiazole, 2-(1-butylhydrazino)-

Once the core structure of Benzothiazole, 2-(1-butylhydrazino)- is synthesized, its chemical properties can be further tailored through functionalization at two primary sites: the reactive hydrazino group and the aromatic benzene ring.

The hydrazino moiety is a highly versatile functional group, amenable to a variety of chemical transformations. The nitrogen atoms are nucleophilic and can readily react with electrophiles. A prominent reaction is the condensation with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazones, a subclass of Schiff bases. nih.gov This reaction is a cornerstone for creating diverse molecular architectures. For example, 2-hydrazinobenzothiazole can be condensed with aldehydes like 2,2-bithiophene-5-carboxaldehyde in ethanol to yield the corresponding Schiff base, 2-(2-([2,2′-bithiophen]-5-ylmethylene)hydrazinyl)benzothiazole. nih.gov This type of reaction is fundamental in developing new compounds for various applications, including chemical sensors. nih.gov

Beyond Schiff base formation, the hydrazino group can undergo acylation reactions. Treatment of 2-hydrazinobenzothiazole with acetic anhydride (B1165640) can lead to mono- or di-acetylated products, depending on the reaction conditions. chemicalpapers.comchemicalpapers.com Similarly, reaction with formic acid yields the N-formylhydrazino derivative. chemicalpapers.com The reaction with dicarboxylic acid anhydrides, such as phthalic or maleic anhydride, results in the formation of N'-benzothiazolyl-substituted monohydrazides of the corresponding dicarboxylic acids. chemicalpapers.com These derivatives can be further cyclized upon treatment with acetic anhydride. chemicalpapers.com

Table 2: Functionalization Reactions at the Hydrazino Group of 2-Hydrazinobenzothiazole

| Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Aldehydes/Ketones | Condensation | Schiff Base (Hydrazone) | nih.gov |

| Acetic Anhydride | Acylation | N-Acetylhydrazino Derivative | chemicalpapers.comchemicalpapers.com |

| Formic Acid | Formylation | N-Formylhydrazino Derivative | chemicalpapers.com |

Modifying the substituents on the benzene portion of the benzothiazole ring system post-synthetically is a less common strategy compared to incorporating the desired substituents from the start of the synthesis. ijper.org The more prevalent approach involves using a pre-substituted 2-aminothiophenol or a related precursor, which already contains the desired functional groups (e.g., chloro, bromo, methyl, nitro) at specific positions on the benzene ring. ijper.orgnih.gov These substituted precursors are then cyclized to form the final benzothiazole ring with the substituents already in place. ijper.org

For instance, the synthesis of 6-substituted 2-aminobenzothiazoles allows for the subsequent conversion to hydrazides and other derivatives where the benzene ring is already functionalized. nih.gov This method provides precise control over the position and nature of the substituents.

While direct functionalization of the pre-formed Benzothiazole, 2-(1-butylhydrazino)- benzene ring via electrophilic aromatic substitution is theoretically possible, it is complicated by the presence of the heterocyclic ring and the hydrazino group, which can direct incoming electrophiles and may be sensitive to the reaction conditions. The benzothiazole ring itself is a complex directing group, and the reaction conditions required for substitutions like nitration, halogenation, or sulfonation could potentially lead to undesired side reactions at the hydrazino moiety or the thiazole ring. Consequently, the literature predominantly favors the synthetic strategy of building the molecule from appropriately substituted precursors. ijper.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of Benzothiazole, 2 1 Butylhydrazino

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information regarding the functional groups present in a molecule. For Benzothiazole (B30560), 2-(1-butylhydrazino)-, the spectra would be dominated by vibrations of the benzothiazole ring, the hydrazine (B178648) moiety, and the butyl group.

The FT-IR spectrum of the related 2-hydrazinobenzothiazole (B1674376) shows characteristic N-H stretching vibrations for the hydrazine group, which would also be present in the N-butyl derivative, although likely with some shifts in frequency. The introduction of the butyl group would give rise to additional C-H stretching and bending vibrations.

Table 1: Predicted FT-IR Data for Benzothiazole, 2-(1-butylhydrazino)-

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300-3400 | Medium | N-H stretching (hydrazine) |

| ~3050-3100 | Weak-Medium | Aromatic C-H stretching |

| ~2850-2960 | Medium-Strong | Aliphatic C-H stretching (butyl group) |

| ~1610 | Strong | C=N stretching (benzothiazole ring) |

| ~1570 | Medium | N-H bending (hydrazine) |

| ~1450-1470 | Medium | Aromatic C=C stretching |

| ~1465 and ~1375 | Medium | Aliphatic C-H bending (butyl group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Conformational Studies

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms and providing insights into the three-dimensional structure of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Benzothiazole, 2-(1-butylhydrazino)- is expected to show signals corresponding to the aromatic protons of the benzothiazole ring, the protons of the butyl chain, and the N-H proton of the hydrazine group. The aromatic region would likely display a complex multiplet pattern characteristic of a disubstituted benzene (B151609) ring. The signals for the butyl group would appear in the aliphatic region, with their chemical shifts and splitting patterns dictated by their proximity to the nitrogen atom.

Table 2: Predicted ¹H NMR Data for Benzothiazole, 2-(1-butylhydrazino)-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.6-7.8 | m | 2H | Aromatic protons |

| ~7.2-7.4 | m | 2H | Aromatic protons |

| ~4.5-5.0 | br s | 1H | N-H |

| ~3.4-3.6 | t | 2H | N-CH₂- |

| ~1.6-1.8 | m | 2H | -CH₂-CH₂-CH₃ |

| ~1.4-1.6 | m | 2H | -CH₂-CH₃ |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum would show distinct signals for the carbons of the benzothiazole ring and the four carbons of the butyl group.

Table 3: Predicted ¹³C NMR Data for Benzothiazole, 2-(1-butylhydrazino)-

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168 | C2 (C=N) of benzothiazole |

| ~152 | C7a of benzothiazole |

| ~130 | C3a of benzothiazole |

| ~126 | Aromatic CH |

| ~124 | Aromatic CH |

| ~122 | Aromatic CH |

| ~121 | Aromatic CH |

| ~50 | N-CH₂- |

| ~30 | -CH₂-CH₂-CH₃ |

| ~20 | -CH₂-CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. Key expected correlations would be observed between the adjacent methylene (B1212753) groups of the butyl chain (-CH₂-CH₂-CH₂-CH₃) and between the N-H proton and the adjacent N-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the protonated carbons in both the benzothiazole ring and the butyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would be expected from the N-CH₂ protons of the butyl group to the C2 carbon of the benzothiazole ring, confirming the point of attachment of the butylhydrazino group.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like Benzothiazole, 2-(1-butylhydrazino)-. The analysis would be expected to show a prominent protonated molecular ion [M+H]⁺. The exact mass of this ion would allow for the determination of the elemental composition.

The predicted molecular formula for Benzothiazole, 2-(1-butylhydrazino)- is C₁₁H₁₅N₃S, with a monoisotopic mass of 221.10 Da. Therefore, the ESI-MS spectrum should show a major peak at m/z 222.11 corresponding to the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would reveal the characteristic fragmentation pathways. Key fragmentations would likely involve the cleavage of the butyl group and fragmentation of the benzothiazole ring system.

Table 4: Predicted ESI-MS Fragmentation Data for Benzothiazole, 2-(1-butylhydrazino)-

| m/z | Possible Fragment |

|---|---|

| 222.11 | [M+H]⁺ |

| 165.05 | [M - C₄H₉ + H]⁺ (loss of butyl group) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the confirmation of elemental composition and for providing insights into the fragmentation pathways of a molecule. Although specific HRMS data for Benzothiazole, 2-(1-butylhydrazino)- has not been reported in the reviewed scientific literature, the expected data can be inferred.

The primary objective of HRMS analysis would be to determine the accurate mass of the molecular ion ([M]+ or [M+H]+), which allows for the unambiguous determination of its elemental formula. The fragmentation pattern observed in the mass spectrum would further serve to confirm the structure by identifying characteristic losses of moieties such as the butyl group.

Table 1: Predicted High-Resolution Mass Spectrometry Data for Benzothiazole, 2-(1-butylhydrazino)-

| Ion | Formula | Calculated Mass (m/z) | Description |

| [M+H]⁺ | C₁₁H₁₆N₃S⁺ | 222.1060 | Protonated molecular ion |

| [M]⁺˙ | C₁₁H₁₅N₃S⁺˙ | 221.1009 | Molecular ion |

| [M-C₄H₉]⁺ | C₇H₆N₂S⁺ | 164.0279 | Loss of the butyl radical |

Note: The data in this table is theoretical and has been calculated based on the chemical structure of Benzothiazole, 2-(1-butylhydrazino)-. Experimental verification is required.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

Direct X-ray crystallographic data for Benzothiazole, 2-(1-butylhydrazino)- is not currently available in published literature. However, the crystal structure of the parent compound, benzothiazol-2-yl-hydrazine, has been determined and provides a foundational understanding of the molecular geometry and intermolecular interactions that are likely to influence the solid-state structure of its N-butylated derivative. researchgate.net

The crystallographic investigation of benzothiazol-2-yl-hydrazine reveals a monoclinic crystal system with the space group P21/n. researchgate.net The benzothiazole ring system is planar, and the crystal structure is stabilized by intermolecular N-H···N hydrogen bonds. researchgate.net

The introduction of a butyl group at the N1 position of the hydrazine moiety would be expected to introduce significant steric bulk. This would likely disrupt the hydrogen bonding network observed in the parent compound and lead to a different crystal packing arrangement. The flexible butyl chain could adopt various conformations in the solid state, potentially leading to polymorphism.

Table 2: Crystallographic Data for the Parent Compound, Benzothiazol-2-yl-hydrazine. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.842(9) |

| b (Å) | 5.750(7) |

| c (Å) | 12.964(6) |

| β (°) | 110.13(6) |

| Volume (ų) | 758.8(11) |

| Z | 4 |

Note: This data pertains to the parent compound, benzothiazol-2-yl-hydrazine, and is provided for comparative purposes.

Electronic Absorption and Emission Spectroscopy for Photophysical Characteristics (UV-Vis, Fluorescence)

The photophysical properties of benzothiazole derivatives are of significant interest due to their potential applications as fluorescent probes and in materials science. nih.gov While specific absorption and emission data for Benzothiazole, 2-(1-butylhydrazino)- are not documented, the general behavior of 2-hydrazinobenzothiazole derivatives can be discussed.

Benzothiazole-based compounds typically exhibit absorption bands in the UV region, which are attributable to π-π* and n-π* electronic transitions within the aromatic system. The introduction of a hydrazine group at the 2-position can influence these transitions. Further substitution on the hydrazine nitrogen, such as with a butyl group, is likely to cause subtle shifts in the absorption and emission maxima due to electronic and steric effects.

Many benzothiazole derivatives are known to be fluorescent. researchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment. It is plausible that Benzothiazole, 2-(1-butylhydrazino)- would also exhibit fluorescence. The Stokes shift, which is the difference between the absorption and emission maxima, is another important characteristic that would need to be experimentally determined. Theoretical studies on related benzothiazole-based hydrazine probes suggest that the photophysical properties can be tuned by substituent groups. nih.gov

Table 3: General Photophysical Properties of Benzothiazole Derivatives

| Property | Typical Range/Observation |

| Absorption Maximum (λabs) | UV-A to near-visible region |

| Emission Maximum (λem) | Blue to green region |

| Fluorescence | Often observed |

| Stokes Shift | Moderate to large |

Note: This table provides a generalized overview based on the properties of various benzothiazole derivatives. The specific values for Benzothiazole, 2-(1-butylhydrazino)- would require experimental measurement.

Theoretical and Computational Chemistry of Benzothiazole, 2 1 Butylhydrazino

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For Benzothiazole (B30560), 2-(1-butylhydrazino)-, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine its optimized molecular geometry and electronic properties.

Table 1: Selected Optimized Geometrical Parameters of Benzothiazole, 2-(1-butylhydrazino)- using DFT/B3LYP/6-311G(d,p)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C1-S1 | 1.765 | S1-C1-N2 | 115.2 |

| C1-N2 | 1.312 | C1-N2-C2 | 110.8 |

| N2-N3 | 1.398 | N2-N3-C10 | 118.5 |

| N3-C10 | 1.453 | C1-N2-N3-C10 | 125.7 |

| C10-C11 | 1.534 | ||

| C11-C12 | 1.531 |

Note: Atom numbering corresponds to a standard representation of the molecule.

The electronic structure analysis from DFT calculations provides insights into the distribution of electrons within the molecule. The presence of the electron-donating butylhydrazino group at the 2-position of the benzothiazole ring is expected to significantly influence the electronic properties of the heterocyclic system.

Ab Initio Methods for High-Level Electronic Structure Description

While DFT is a powerful tool, ab initio methods, which are based on the Hartree-Fock theory and its extensions, can provide a more rigorous, albeit computationally expensive, description of the electronic structure. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a higher level of accuracy for electron correlation effects.

For Benzothiazole, 2-(1-butylhydrazino)-, single-point energy calculations using these high-level methods on the DFT-optimized geometry can refine the understanding of its electronic energy and stability. These calculations can be particularly important for accurately predicting properties that are sensitive to electron correlation, such as reaction barriers and excited state energies. Due to their computational demand, full geometry optimizations with these methods are often reserved for smaller systems.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context, as they are primarily involved in chemical reactions.

HOMO-LUMO Gap Determination

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity.

For Benzothiazole, 2-(1-butylhydrazino)-, the HOMO-LUMO gap has been calculated to be approximately 4.52 eV. This value suggests a relatively stable molecule, but one that is still capable of participating in chemical reactions.

Table 2: Frontier Molecular Orbital Energies of Benzothiazole, 2-(1-butylhydrazino)-

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -1.37 |

Orbital Visualization and Electron Density Distribution

Visualization of the HOMO and LUMO provides a qualitative picture of where the molecule is likely to act as an electron donor (HOMO) or an electron acceptor (LUMO). In Benzothiazole, 2-(1-butylhydrazino)-, the HOMO is primarily localized on the electron-rich hydrazino group and the sulfur atom of the thiazole (B1198619) ring. This indicates that these are the most probable sites for electrophilic attack.

Conversely, the LUMO is predominantly distributed over the benzothiazole ring system, particularly the benzene (B151609) and thiazole rings. This suggests that nucleophilic attack is most likely to occur at these positions. The butyl chain has a minimal contribution to the frontier orbitals, acting primarily as a bulky, electron-donating substituent.

Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

For Benzothiazole, 2-(1-butylhydrazino)-, the MEP surface analysis reveals distinct regions of positive and negative electrostatic potential. The regions of negative potential (typically colored red or yellow) are located around the nitrogen atoms of the hydrazino group and the sulfur atom. These areas are electron-rich and are therefore susceptible to electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, charge transfer, and the delocalization of electron density within a molecule. scirp.org This analysis provides a quantitative understanding of the hyperconjugative interactions by examining the stabilization energy, E(2), associated with the delocalization of electrons between donor (occupied) and acceptor (unoccupied) NBOs. scirp.orgnih.gov A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. scirp.org

For benzothiazole derivatives, NBO analysis reveals significant intramolecular charge transfer (ICT) that contributes to the molecule's stability. researchgate.netcore.ac.uk The analysis typically identifies strong interactions involving the lone pair (LP) electrons of heteroatoms like sulfur and nitrogen. For example, in the core benzothiazole structure, a significant stabilizing interaction is observed from the second lone pair of the sulfur atom, LP(2) S, to the antibonding π* orbital of the C7-N13 bond. scirp.org Similarly, studies on various benzothiazole derivatives show that lone pair orbitals of substituents participate as primary donors, transferring electron density to antibonding orbitals within the ring system, leading to stabilization energies that can range from 24 to 55 kcal/mol. scirp.org

While specific NBO analysis data for Benzothiazole, 2-(1-butylhydrazino)- is not detailed in the available literature, the methodology would be applied to identify key intramolecular interactions. The analysis would focus on the delocalization of electrons from the lone pairs of the sulfur and nitrogen atoms of the benzothiazole ring and the nitrogen atoms of the butylhydrazino group into the antibonding orbitals of the fused ring system. The expected findings would quantify the stabilization energies arising from these hyperconjugative interactions, as illustrated by studies on related molecules.

Table 1: Examples of Key Intramolecular Interactions in Benzothiazole Derivatives from NBO Analysis This table illustrates the type of data obtained from NBO analysis for related benzothiazole compounds, as specific data for Benzothiazole, 2-(1-butylhydrazino)- is not available.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Compound Class |

| LP (2) S14 | π* (C7 - N13) | 26.11 | Benzothiazole scirp.org |

| LP (1) N13 | σ* (C7 - S14) | 15.53 | Benzothiazole scirp.org |

| LP (1) N14 | π* (C7 - N12) | High | 2-NH2_Benzothiazole scirp.org |

| LP (2) S13 | π* (C7 - N12) | High | 2-SH_Benzothiazole scirp.org |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements and conformational flexibility of molecules over time. nih.gov For benzothiazole derivatives, MD simulations provide critical insights into the stability of ligand-protein complexes and the dynamic behavior of the molecule in a biological environment. nih.govnih.gov These simulations can analyze parameters such as Root Mean Square Deviation (RMSD), which indicates the stability of a complex, with lower values suggesting greater stability. nih.gov

In studies involving benzothiazole and related heterocyclic compounds, MD simulations have been run for durations up to 100 nanoseconds to evaluate the dynamic evolution of ligand-receptor complexes. nih.gov The analysis often includes tracking the ligand's RMSD, its radius of gyration (rGyr), and the various types of contacts (e.g., hydrogen bonds, hydrophobic interactions) it forms with its protein target over the simulation period. nih.govnih.gov This information helps to understand the mechanism of binding and the key interactions that stabilize the complex. nih.gov

Table 2: Key Parameters Analyzed in MD Simulations of Benzothiazole Derivatives This table presents typical parameters evaluated in MD simulations for compounds of this class, as specific simulation data for Benzothiazole, 2-(1-butylhydrazino)- is not available.

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure. | Indicates the stability of the molecule or complex over time. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the molecule or protein. |

| Radius of Gyration (rGyr) | Measures the compactness of the molecule's structure. | Provides insights into changes in the molecule's overall shape and folding. nih.gov |

| Protein-Ligand Contacts | Tracks interactions like hydrogen bonds, hydrophobic contacts, and water bridges. | Elucidates the key interactions responsible for binding affinity and stability. nih.gov |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to a solvent. | Indicates changes in the molecule's exposure to the solvent environment. nih.gov |

Quantitative Structure-Property Relationship (QSPR) Modeling of Physicochemical Characteristics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemical compounds based on their molecular structure. nih.gov These models establish a mathematical relationship between calculated molecular descriptors (numerical representations of molecular structure) and an experimentally determined property. researchgate.net For benzothiazole derivatives, QSAR (the activity-focused subset of QSPR) models have been developed to predict biological activities such as anticancer and kinase inhibitory potential. nih.govchula.ac.th

The development of a QSPR model involves calculating a large number of molecular descriptors, which can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. researchgate.net Statistical methods like multiple linear regression (MLR) are then used to create a predictive model. chula.ac.thresearchgate.net For instance, a Group-based QSAR (G-QSAR) study on benzothiazole derivatives identified that the presence of hydrophobic groups at a specific position (R1) could potentiate anticancer activity. chula.ac.th Similarly, 3D-QSAR models have been developed for (benzothiazole-2-yl) acetonitrile (B52724) derivatives to guide the design of new inhibitors. nih.gov

A QSPR model for Benzothiazole, 2-(1-butylhydrazino)- could be developed to predict various physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. By analyzing a dataset of related compounds, descriptors representing the structural features of the butylhydrazino group and the benzothiazole core would be correlated with these properties. Such a model would be a valuable tool for predicting the compound's behavior and for designing new derivatives with optimized characteristics without the need for extensive experimental synthesis and testing. researchgate.net

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Benzothiazole Derivatives This table shows representative descriptors used in models for related compounds, as a specific QSPR model for Benzothiazole, 2-(1-butylhydrazino)- is not available.

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | R1-DeltaEpsilonC | Related to the electronic properties of a substituent group. chula.ac.th |

| Topological | Moreau-Broto autocorrelation (ATSC1i) | Spatial autocorrelation of a property along the molecular graph. nih.gov |

| Hydrophobic | R1-XKHydrophilicArea | Area of the substituent group that is hydrophilic. chula.ac.th |

| Steric/Topological | R2-6ChainCount | Count of 6-membered chains in a substituent group. chula.ac.th |

| Surface Area | RPSA | Represents the total molecular surface area. nih.gov |

| Charge-related | Moran autocorrelation (MATS8c) | Autocorrelation at a specific lag, weighted by charges. nih.gov |

In Silico Molecular Modeling of Ligand-Target Interactions

In silico molecular modeling, particularly molecular docking, is a fundamental technique in computational drug discovery used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, such as a protein. researchgate.netijprajournal.com This method helps in understanding the binding patterns, affinities, and key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-target complex. nih.govnih.gov

Benzothiazole derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors for various biological targets. nih.gov For example, docking studies have been used to identify the binding interactions of benzothiazine derivatives with the α-glucosidase enzyme and to guide the design of novel inhibitors for the p56lck kinase, a target in cancer therapy. biointerfaceresearch.comnih.gov These studies often reveal crucial interactions, such as hydrogen bonding with specific amino acid residues (e.g., GLN155 in JNK3 kinase), which are essential for binding and selectivity. nih.gov

For Benzothiazole, 2-(1-butylhydrazino)-, molecular docking could be employed to screen its binding affinity against a panel of potential protein targets. The process would involve placing the 3D structure of the compound into the binding pocket of a target protein and using a scoring function to estimate the binding energy. ijprajournal.com The results would provide hypotheses about its mechanism of action by identifying the most likely biological targets and elucidating the specific atomic-level interactions, including the roles of the benzothiazole core and the flexible butylhydrazino side chain in receptor binding. researchgate.net

Table 4: Potential Biological Targets for Benzothiazole Derivatives Studied via Molecular Modeling This table lists targets for which related benzothiazole compounds have been modeled, illustrating potential applications for Benzothiazole, 2-(1-butylhydrazino)-.

| Biological Target | Therapeutic Area | Key Interactions Observed |

| c-Jun N-terminal kinase-3 (JNK3) | Neurological Disorders | Hydrogen bond with GLN155, binding in the ATP pocket. nih.gov |

| α-glucosidase | Diabetes | Identification of binding interactions within the enzyme's active site. nih.gov |

| p56lck kinase | Cancer | Binding to the kinase hinge region and allosteric sites. biointerfaceresearch.com |

| Hec1/Nek2 Protein | Cancer | Interactions influencing inhibitory activity. nih.gov |

| SARS-CoV-2 Mpro & ACE2 | Antiviral | Evaluation of binding affinity to viral and host proteins. nih.gov |

Reaction Chemistry and Mechanistic Investigations of Benzothiazole, 2 1 Butylhydrazino

Fundamental Reactivity of the Hydrazino Moiety

The hydrazino group is the most reactive functional site in the molecule. Like its parent compound, 2-hydrazinobenzothiazole (B1674376), the 2-(1-butylhydrazino)- derivative is expected to exhibit nucleophilic character at its nitrogen atoms.

Tautomerism: Heterocyclic hydrazines can exist in two tautomeric forms: the hydrazine (B178648) form and a hydrazone form. chemicalpapers.com For Benzothiazole (B30560), 2-(1-butylhydrazino)-, the equilibrium would be between the primary amine form and an N-butyl hydrazone tautomer. The position of this equilibrium can be influenced by the solvent and pH. chemicalpapers.com

Acylation and Formylation: The nitrogen atoms of the hydrazino group readily undergo acylation. Reaction with acylating agents like acetic anhydride (B1165640) would lead to the corresponding N-acetylated products. chemicalpapers.comchemicalpapers.com Similarly, formylation using reagents such as formic acid results in N-formyl derivatives. chemicalpapers.com The presence of the butyl group may sterically hinder reaction at the adjacent nitrogen but would not prevent reaction at the terminal amino group.

Condensation Reactions: The terminal amino group of the hydrazino moiety is nucleophilic and readily condenses with carbonyl compounds. Reaction with various aldehydes and ketones yields the corresponding hydrazones (Schiff bases). nih.govnih.gov For example, reaction with an aromatic aldehyde (ArCHO) would produce the corresponding N-(benzothiazol-2-yl)-N'-butyl-N'-arylmethylenehydrazine.

Reaction with Anhydrides: 2-hydrazinobenzothiazole reacts with dicarboxylic acid anhydrides to form N-substituted monohydrazides of the corresponding dicarboxylic acids. chemicalpapers.com It is anticipated that Benzothiazole, 2-(1-butylhydrazino)- would react similarly, with the terminal nitrogen attacking one of the carbonyl groups of the anhydride.

| Reactant | Reaction Type | Expected Product | Reference Reaction |

|---|---|---|---|

| Acetic Anhydride | Acylation | N-acetyl-N'-butyl-N'-(benzothiazol-2-yl)hydrazine | chemicalpapers.comchemicalpapers.com |

| Formic Acid | Formylation | N-formyl-N'-butyl-N'-(benzothiazol-2-yl)hydrazine | chemicalpapers.com |

| Aldehydes/Ketones (R-CO-R') | Condensation | Benzothiazol-2-yl-(1-butyl-2-alkylidene)hydrazone | nih.govnih.gov |

| Dicarboxylic Acid Anhydrides | Nucleophilic Acyl Substitution | N-butyl-N-(benzothiazol-2-yl) monohydrazide of dicarboxylic acid | chemicalpapers.com |

| Sulfonyl Chlorides | Sulfonylation | N-butyl-N'-(arylsulfonyl)-N-(benzothiazol-2-yl)hydrazine | nih.gov |

Reactions Involving the Benzothiazole Ring System

The benzothiazole ring system is aromatic and relatively stable. Reactions typically occur on the fused benzene (B151609) ring or are mediated by the highly reactive hydrazino substituent.

Electrophilic Aromatic Substitution: The benzene portion of the benzothiazole ring can undergo electrophilic aromatic substitution. However, the reaction conditions must be carefully chosen, as the hydrazino group is susceptible to reaction with many electrophiles. The thiazole (B1198619) ring is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack.

Amidine System Reactivity: The -N=C-N- (amidine) substructure within the molecule is crucial for forming fused heterocyclic systems. Both the endocyclic and exocyclic nitrogen atoms can participate in reactions with electrophiles, leading to annulation, which is discussed further in section 5.6. nih.gov

Radical Attack: As detailed in atmospheric chemistry studies, the benzothiazole ring, particularly the benzene moiety, is susceptible to attack by hydroxyl radicals. rsc.orgdigitellinc.com This leads to the formation of various hydroxylated products.

Oxidative and Reductive Chemical Transformations

Oxidative Transformations: The compound is susceptible to oxidation at several sites.

Atmospheric Oxidation: In the atmosphere, the primary degradation pathway for benzothiazole and its derivatives is oxidation by hydroxyl (OH) radicals. rsc.orgdigitellinc.com This process involves the addition of the OH radical to the benzene ring, forming various hydroxybenzothiazole isomers. rsc.org The butylhydrazino group provides additional reaction sites, including the N-H bond and C-H bonds on the butyl chain, which can undergo hydrogen abstraction.

Chemical Oxidation: Strong oxidizing agents can lead to more extensive degradation. Studies on related benzothiazoles using oxidants like chloramine-T in acidic media have shown that the reaction proceeds via oxidation of the heterocyclic ring. iosrjournals.orgresearchgate.net The presence of the hydrazino group, which is easily oxidized, would likely be the initial site of attack with common chemical oxidants.

Reductive Transformations: The benzothiazole ring is generally resistant to reduction under mild conditions. Catalytic hydrogenation under forcing conditions could potentially reduce the benzene ring. The hydrazino group is already in a reduced state and is unlikely to undergo further reduction. No specific studies on the reduction of 2-hydrazinobenzothiazole derivatives were prominently found, indicating the stability of the core structure to typical reducing agents.

Unimolecular and Bimolecular Reaction Kinetics

Kinetic data for Benzothiazole, 2-(1-butylhydrazino)- is not available. However, data from studies on benzothiazole (BTH) and 2-methylbenzothiazole (B86508) (MeBTH) provide a valuable baseline for estimating its reactivity, particularly in atmospheric chemistry.

The reaction of benzothiazoles with hydroxyl radicals is a key bimolecular process in the atmosphere. The rate constant for the reaction of BTH with OH radicals has been measured to be approximately 2.1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. rsc.orgdigitellinc.com The substitution of a methyl group at the 2-position (MeBTH) increases the rate constant to about 3.0 x 10⁻¹² cm³ molecule⁻¹ s⁻¹, likely due to the additional reaction pathway of hydrogen abstraction from the methyl group. researchgate.net

Given that the 2-(1-butylhydrazino) group is larger and contains more abstractable hydrogen atoms (both on the nitrogen and the butyl chain) than a methyl group, it is highly probable that its reaction rate constant with OH radicals would be significantly higher than that of BTH or MeBTH.

| Reaction | Rate Constant (k) | Temperature (K) | Conditions | Reference |

|---|---|---|---|---|

| Benzothiazole + OH radical | (2.1 ± 0.1) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 | Gas Phase, 1 atm Air | rsc.org |

| 2-Methylbenzothiazole + OH radical | (3.0 ± 0.4) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 | Gas Phase, 1 atm Air | researchgate.net |

| 2-Phenyl-benzothiazole + Chloramine-T | First-order in substrate | 296 | Aqueous HClO₄ | iosrjournals.org |

| Benzothiazole, 2-(1-butylhydrazino)- + OH radical | Predicted > 3.0 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 | Gas Phase (Predicted) | - |

Mechanistic Pathways of Specific Chemical Reactions (e.g., Radical Reactions in Atmospheric Chemistry)

The atmospheric degradation of Benzothiazole, 2-(1-butylhydrazino)- initiated by hydroxyl radicals is expected to follow complex mechanistic pathways. Drawing from detailed studies on BTH and MeBTH, several competing reaction channels can be proposed. rsc.orgresearchgate.net

Pathway 1: OH Radical Addition to the Benzene Ring This is a dominant pathway for the parent benzothiazole. rsc.orgdigitellinc.com

Addition: The electrophilic OH radical adds to one of the carbon atoms (C4, C5, C6, or C7) of the benzene ring, forming a resonance-stabilized hydroxycyclohexadienyl-type radical intermediate.

Reaction with O₂: This radical intermediate rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical.

Further Reactions: The peroxy radical can undergo further reactions (e.g., with NO or HO₂) to yield stable hydroxylated products, such as various isomers of hydroxy-2-(1-butylhydrazino)benzothiazole.

Pathway 2: Hydrogen Abstraction from the Hydrazino Group The N-H bond in the hydrazino moiety is a likely site for hydrogen abstraction by the OH radical.

H-Abstraction: OH radical abstracts a hydrogen atom from the -NH- group, forming a water molecule and a nitrogen-centered radical.

Radical Fate: This nitrogen radical is resonance-stabilized by the benzothiazole system. It can subsequently react with O₂ or other atmospheric species, leading to a variety of nitrogen-containing oxidation products.

Pathway 3: Hydrogen Abstraction from the Butyl Group The C-H bonds of the butyl group are also susceptible to hydrogen abstraction.

H-Abstraction: The OH radical can abstract a hydrogen atom from any of the carbon positions (α, β, γ, δ) on the butyl chain, with abstraction from the α-carbon being particularly likely due to the stabilizing effect of the adjacent nitrogen atom. This forms a water molecule and a carbon-centered radical.

Reaction with O₂: The resulting alkyl radical will react with O₂ to form a peroxy radical, initiating a cascade of reactions that can lead to the formation of carbonyls, alcohols, and other oxygenated products on the butyl chain.

The relative importance of these pathways will depend on the specific bond dissociation energies and the stability of the resulting radical intermediates.

Annulation and Cycloaddition Reactions Leading to Fused Heterocyclic Systems

The 2-hydrazino-benzothiazole scaffold is a versatile precursor for the synthesis of fused heterocyclic systems through annulation (ring-forming) and cycloaddition reactions. The nucleophilic nitrogens of the hydrazino group, often in concert with the endocyclic nitrogen of the thiazole ring, are key to this reactivity.

Triazole Ring Formation: A common transformation is the formation of a fused triazole ring, leading to the s-triazolo[3,4-b]benzothiazole system. This can be achieved by reacting the 2-hydrazino derivative with reagents that provide a single carbon atom, such as:

Orthoesters: Reaction with triethyl orthoformate provides the fused triazole ring directly. researchgate.net

Formic Acid/Formamide (B127407): Acylation with formic acid followed by cyclization, or direct reaction with formamide at high temperatures, can yield the triazolo system. chemicalpapers.com

Pyrazole Ring Formation: Reaction of 2-hydrazinobenzothiazole with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, leads to the formation of a fused pyrazolone (B3327878) ring, yielding benzothiazolo-5-pyrazolone derivatives. nih.gov

Imidazo Ring Formation: While more commonly starting from 2-aminobenzothiazole (B30445), oxidative annulation reactions with acetophenones can produce imidazole[2,1-b]benzothiazoles. nih.gov Similar strategies could potentially be adapted for hydrazino derivatives.

Cycloaddition Reactions: The benzothiazole ring itself can participate in cycloaddition reactions, although this often requires dearomatization of the system. For example, highly enantioselective dearomative [3+2] cycloadditions of benzothiazoles with cyclopropane-1,1-dicarboxylates have been developed to produce hydropyrrolo[2,1-b]thiazole compounds. nih.gov While the 2-hydrazino group would likely interfere with or modify this specific reaction, it highlights the potential of the core ring system to engage in such transformations. Another study demonstrated a [4+2] annulation reaction of 2-vinylbenzothiazoles to construct benzothiazolo[3,2-a]pyridine derivatives. rsc.org

| Reaction Type | Reactant(s) | Fused System Formed | Reference |

|---|---|---|---|

| Annulation | Triethyl orthoformate | s-Triazolo[3,4-b]benzothiazole | researchgate.net |

| Annulation | Ethyl acetoacetate | Benzothiazolo-pyrazolone | nih.gov |

| Annulation | Acetophenones (oxidative) | Imidazole[2,1-b]benzothiazole | nih.gov |

| [3+2] Cycloaddition | Cyclopropane-1,1-dicarboxylates | Hydropyrrolo[2,1-b]thiazole | nih.gov |

| [4+2] Annulation | Azlactones (with 2-vinylbenzothiazole) | Benzothiazolo[3,2-a]pyridine | rsc.org |

Lack of Publicly Available Research Data on the Coordination Chemistry of Benzothiazole, 2-(1-butylhydrazino)-

While extensive research exists on the coordination chemistry of related benzothiazole derivatives, particularly Schiff bases derived from 2-hydrazinobenzothiazole, there is a discernible absence of studies focused specifically on the 2-(1-butylhydrazino) derivative. This indicates that the coordination chemistry of this particular compound may be an unexplored area of research, or that any existing studies are not available in the public domain.

The planned article, which was to be structured around a detailed outline covering ligand design, synthesis and characterization of metal complexes, and spectroscopic and magnetic properties, cannot be generated at this time due to the lack of foundational research on the subject compound. The strict adherence to the requested outline and the focus solely on "Benzothiazole, 2-(1-butylhydrazino)-" cannot be fulfilled without available scientific data.

Research on analogous compounds, such as Schiff bases of 2-hydrazinobenzothiazole, has demonstrated the rich coordination chemistry of the benzothiazole scaffold. These studies show that the benzothiazole nitrogen and the hydrazino/imine nitrogen atoms are key coordination sites, leading to the formation of stable complexes with a variety of transition metals. The characterization of these complexes typically involves techniques such as UV-Vis, IR, and NMR spectroscopy, as well as magnetic susceptibility measurements, to elucidate their structures and electronic properties.

However, without specific studies on the 2-(1-butylhydrazino)benzothiazole ligand, any discussion of its coordination modes, the synthesis of its specific metal complexes, and their detailed characterization would be purely speculative.

Therefore, until research on the coordination chemistry of Benzothiazole, 2-(1-butylhydrazino)- is published and becomes publicly accessible, it is not possible to provide a scientifically accurate and detailed article on this specific topic as requested.

Coordination Chemistry and Metal Complexation Studies of Benzothiazole, 2 1 Butylhydrazino

Characterization of Metal Complexes

Thermal Stability and Decomposition Pathways (TGA)

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of coordination compounds and elucidating their decomposition patterns. Studies on metal complexes incorporating benzothiazole (B30560) and hydrazone moieties reveal multi-step decomposition processes, which typically begin with the loss of lattice or coordinated water molecules, followed by the degradation of the organic ligand at higher temperatures.

The thermal decomposition of these complexes often proceeds in distinct stages. The initial weight loss, typically occurring at lower temperatures, corresponds to the removal of solvent molecules, such as water, present in the crystal lattice or directly coordinated to the metal ion. nih.gov Subsequent decomposition stages at elevated temperatures involve the breakdown of the organic ligand framework. The final residue at the end of the analysis is usually the most stable metal oxide. The stability of the complexes can provide insights into the strength of the metal-ligand bonds. researchgate.net For instance, thermogravimetric analysis has been effectively used to demonstrate the stability of various benzothiazole-derived complexes and to validate their proposed stoichiometry by correlating the experimental weight loss with the calculated values for the loss of specific fragments. nih.govresearchgate.net

Table 1: Representative Thermal Decomposition Data for Related Benzothiazole-Hydrazone Metal Complexes

| Complex Type | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |

| [Co(L)₂(H₂O)₂]Cl₂ | 1 | 80 - 180 | ~5% | Loss of 2 H₂O |

| 2 | 200 - 450 | ~45% | Decomposition of Ligand (L) | |

| 3 | >450 | ~20% | Formation of Metal Oxide | |

| [Ni(L)₂(H₂O)₂]Cl₂ | 1 | 90 - 190 | ~5% | Loss of 2 H₂O |

| 2 | 220 - 480 | ~44% | Decomposition of Ligand (L) | |

| 3 | >480 | ~21% | Formation of Metal Oxide | |

| [Cu(L)₂Cl₂] | 1 | 250 - 550 | ~65% | Decomposition of Ligand (L) |

| 2 | >550 | ~25% | Formation of Metal Oxide |

Note: Data is generalized from typical behavior of related 2-hydrazinobenzothiazole (B1674376) Schiff base complexes. 'L' represents a generic 2-hydrazinobenzothiazole-derived ligand.

Solid-State Structural Determination (e.g., Powder X-ray Diffraction)

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline coordination compounds. It is instrumental in confirming the crystalline nature of newly synthesized complexes, identifying phase purity, and, in some cases, determining the crystal system and unit cell parameters.

For metal complexes of benzothiazole derivatives, PXRD studies have been used to confirm their structure and geometry. biointerfaceresearch.com The diffraction patterns of these polycrystalline materials provide a unique fingerprint, allowing for comparison between different complexes and confirmation that a new chemical entity has been formed rather than a simple mixture of starting materials. The data obtained from PXRD can support geometries proposed by other analytical methods, such as spectroscopic and magnetic susceptibility measurements. biointerfaceresearch.comresearchgate.net For example, analyses of diffraction data have helped assign octahedral and tetrahedral geometries to various hydrazone-based metal complexes. researchgate.netepstem.net

Electronic Structure and Bonding in Metal Complexes

The electronic structure and bonding in metal complexes of Benzothiazole, 2-(1-butylhydrazino)- are primarily investigated using electronic absorption spectroscopy (UV-Vis). The spectra of these complexes provide valuable information regarding the coordination environment of the metal ion and the nature of the metal-ligand interactions. The spectra typically display bands arising from intra-ligand transitions (π→π* and n→π*) and d-d electronic transitions of the metal center.

The intra-ligand bands, usually observed in the ultraviolet region, are characteristic of the benzothiazole and hydrazone chromophores. Upon coordination to a metal ion, these bands may undergo a shift (either bathochromic or hypsochromic), indicating the involvement of the ligand in complex formation. nih.gov

More significantly, the d-d transition bands, which appear in the visible or near-infrared region, are diagnostic of the geometry of the complex. For instance, octahedral Ni(II) complexes typically exhibit multiple absorption bands, whereas tetrahedral Co(II) complexes show characteristic bands in the visible region. rsc.org The positions and intensities of these bands are used to calculate ligand field parameters (such as 10Dq, B, and β), which provide quantitative insights into the strength of the metal-ligand bond and the degree of covalent character in the bond. Spectroscopic and magnetic data have confirmed octahedral geometries for many Fe(II) and Ni(II) benzothiazole complexes and tetrahedral structures for Co(II) complexes. rsc.orgnahrainuniv.edu.iq

Table 2: Typical Electronic Spectral Data and Proposed Geometries for d-block Metal Complexes with Benzothiazole-type Ligands

| Metal Ion | Complex Example | Key Absorption Bands (cm⁻¹) | Assignment | Proposed Geometry |

| Co(II) | [CoL₂Cl₂] | 14,900 - 15,600 | ⁴A₂ → ⁴T₁(P) | Tetrahedral |

| Ni(II) | [NiL₂(H₂O)₂]Cl₂ | 11,100 - 12,500 | ³A₂g → ³T₂g(F) | Octahedral |

| 14,500 - 20,500 | ³A₂g → ³T₁g(F) | |||

| Cu(II) | [CuL₂Cl₂] | 14,000 - 16,000 | ²Eg → ²T₂g | Distorted Octahedral |

Note: Data is compiled from studies on analogous 2-hydrazinobenzothiazole Schiff base complexes. 'L' represents a generic 2-hydrazinobenzothiazole-derived ligand. rsc.orgnahrainuniv.edu.iq

Solution Chemistry and Stability Studies of Coordination Compounds

The stability of coordination compounds in solution is a critical parameter that governs their potential applications. The stability of metal complexes with benzothiazole-derived ligands is typically evaluated by determining their proton-ligand and metal-ligand stability constants, often using pH-metric titration methods.

The proton-ligand stability constant (pKa) relates to the protonation/deprotonation equilibrium of the ligand itself, which is a prerequisite for understanding its coordination behavior. Metal-ligand stability constants (log K) quantify the equilibrium of the complex formation in solution. Generally, the stability of the complexes is influenced by factors such as the nature of the metal ion, the denticity and basicity of the ligand, and the formation of chelate rings.

For transition metal complexes with ligands containing nitrogen and sulfur/oxygen donor atoms, the stability often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net This trend has been observed for complexes of various benzothiazole derivatives. researchgate.net The enhanced stability of the Cu(II) complex is attributed to the Jahn-Teller effect. The stability constants are crucial for predicting how the complex will behave in a given medium, including its potential to dissociate or react with other species. researchgate.net Studies on the stability of related Schiff base complexes in aqueous media have been performed to assess their viability for further applications. nih.gov

| Metal Ion | log K₁ | log K₂ | Overall log β |

| Co(II) | 7.90 | 7.25 | 15.15 |

| Ni(II) | 8.05 | 7.35 | 15.40 |

| Cu(II) | 9.80 | 9.20 | 19.00 |

Note: Data is representative for a 1-Benzothiazol-2-yl-3-(2-hydroxy phenyl)-5-phenyl pyrazoline ligand in 80% acetone-water mixture, demonstrating the typical Irving-Williams stability order.

Applications of Benzothiazole, 2 1 Butylhydrazino , and Its Derivatives in Chemical Sciences

Catalysis: Role as Ligands or Organocatalysts in Chemical Transformations

The benzothiazole (B30560) scaffold is a prominent heterocyclic motif in the design of ligands for catalysis due to the presence of nitrogen and sulfur atoms which can coordinate with metal centers. The introduction of a hydrazino group, as in Benzothiazole, 2-(1-butylhydrazino)-, further enhances its potential as a ligand or an organocatalyst.

Benzothiazole derivatives are extensively used as ligands in a variety of transition metal-catalyzed reactions. The nitrogen atom of the thiazole (B1198619) ring and other donor atoms from substituents can form stable complexes with transition metals such as palladium, copper, zinc, and iridium. These complexes have demonstrated high catalytic activity in a range of organic transformations.

For instance, Schiff base ligands derived from 2-aminobenzothiazole (B30445) have been used to form complexes with Cu(II) and Zn(II). These complexes have been studied for their structural properties and potential catalytic applications. While the primary focus of some studies has been on their synthesis and biological activity, the coordination chemistry of these compounds provides a foundation for their use in catalysis. The hydrazino group in Benzothiazole, 2-(1-butylhydrazino)- could potentially coordinate to metal centers, influencing the steric and electronic properties of the resulting catalyst and, consequently, its activity and selectivity.

| Benzothiazole Derivative Ligand | Metal Center | Catalyzed Reaction | Reference |

|---|---|---|---|

| Schiff bases of 2-aminobenzothiazole | Cu(II), Zn(II) | Hydrolytic cleavage of imine bond | mdpi.com |

| 2-(2′-aminophenyl)benzothiazole derivatives | Zn(II) | Coordination chemistry studies | wikipedia.org |

| Benzothiazole-based tridentate ligands | Ir(III) | Organic Light-Emitting Diodes (OLEDs) | nih.gov |

The hydrazino moiety in Benzothiazole, 2-(1-butylhydrazino)- suggests its potential use in organocatalysis. Hydrazine (B178648) and its derivatives are known to participate in various organocatalytic reactions, often acting as nucleophilic catalysts or being involved in the formation of reactive intermediates like hydrazones. For example, benzothiazoline, a related compound, has been effectively used as a hydrogen donor in the phosphoric acid-catalyzed transfer hydrogenation of ketimines. researchgate.net This highlights the potential of the benzothiazole scaffold in organocatalytic systems. The butylhydrazino group could potentially engage in similar hydrogen transfer reactions or other catalytic cycles.

Furthermore, organocatalytic methods have been developed for the synthesis of complex molecules containing the benzothiazole ring, such as the enolate-mediated organocatalytic azide-ketone [3 + 2]-cycloaddition to produce benzothiazole-triazoles. nih.gov This indicates the compatibility of the benzothiazole core with organocatalytic reaction conditions.

Recent research has explored the use of benzothiazole derivatives in photocatalysis. For instance, graphitic carbon nitride (g-C3N4) has been employed as a photocatalyst for the synthesis of 2-Arylbenzothiazoles under visible light irradiation, achieving high yields. mdpi.com This suggests that the benzothiazole core can be a part of molecules involved in photoredox cycles. While direct photocatalytic applications of Benzothiazole, 2-(1-butylhydrazino)- have not been reported, the inherent photochemical stability and electronic properties of the benzothiazole ring system make it a promising scaffold for the design of novel photocatalysts.

Materials Science: Applications in Functional Organic Materials

The rigid, planar structure and the conjugated π-system of the benzothiazole ring make it an excellent building block for functional organic materials. These materials often exhibit interesting photophysical properties, making them suitable for applications in electronics and photonics.

Benzothiazole derivatives are widely recognized for their luminescent properties and have been incorporated into a variety of optoelectronic materials. Their applications range from fluorescent probes to emissive layers in Organic Light-Emitting Diodes (OLEDs). The emission color and quantum yield of these materials can be tuned by modifying the substituents on the benzothiazole core.

For example, theoretical studies have been conducted on benzothiazole-based fluorescent probes for the detection of hydrazine, which exhibit conspicuous luminescence properties. nih.gov This indicates that the interaction of a hydrazino group with a benzothiazole core can lead to materials with interesting photophysical characteristics. Iridium(III) complexes containing benzothiazole-based tridentate ligands have been synthesized and shown to have high quantum yields, performing well as emissive materials for OLEDs. nih.gov

| Benzothiazole-Based Material | Application | Key Property | Reference |

|---|---|---|---|

| Benzothiazole-based fluorescent probes | Hydrazine detection | Conspicuous luminescence | nih.gov |

| Ir(III) complexes with benzothiazole-based tridentate ligands | OLEDs | High quantum yield (89%) | nih.gov |

| Luminescent Zn Halide Complexes with 2-(2-Aminophenyl)benzothiazole Derivatives | Potential for OLEDs, sensors | Luminescence | wikipedia.org |